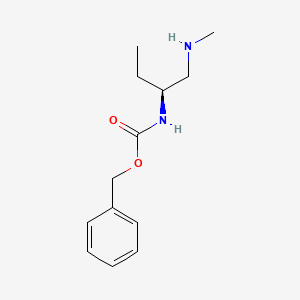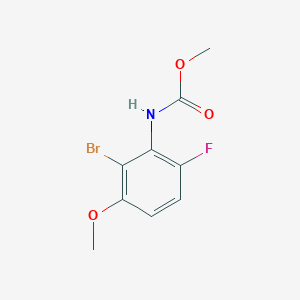
2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database
Métodos De Preparación
Reacting specific precursors: This involves the use of starting materials that undergo chemical reactions to form the compound.
Controlled reaction conditions: Temperature, pressure, and catalysts are carefully controlled to ensure the desired product is obtained.
Purification processes: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions: Reagents such as acids, bases, and solvents are commonly used in these reactions. Conditions like temperature and pH are optimized for each reaction type.
Major products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions produce substituted compounds.
Aplicaciones Científicas De Investigación
2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Industry: The compound may be utilized in industrial processes, such as the production of materials or chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The pathways involved may include:
Enzyme inhibition or activation: The compound may inhibit or activate enzymes, affecting biochemical reactions.
Receptor binding: It may bind to receptors on cell surfaces, triggering signaling pathways.
Gene expression modulation: The compound can influence gene expression, leading to changes in protein synthesis and cellular functions.
Propiedades
IUPAC Name |
2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-17-3-4-19-9-6-7(18-2)5-8-10(9)11(16)15-12(13)14-8/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUSFWKIZQDGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC2=C1C(=O)N=C(N2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC(=CC2=C1C(=O)N=C(N2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine](/img/structure/B8131980.png)
![6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol](/img/structure/B8131984.png)











![[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine](/img/structure/B8132059.png)
